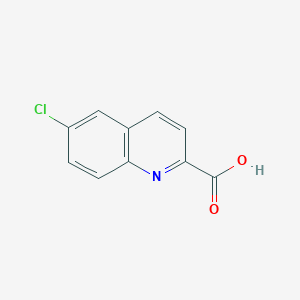

6-Chloroquinoline-2-carboxylic acid

描述

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Drug Discovery and Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine ring, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.gov As a structural component of many natural and synthetic compounds, the quinoline nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. researchgate.net Its versatility allows for functionalization at numerous positions on the ring system, enabling chemists to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.govnih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

In drug discovery, quinoline derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities. nih.govorientjchem.org This includes applications as antimalarial agents like quinine (B1679958) and chloroquine (B1663885), antibacterial compounds (fluoroquinolones), anticancer, antiviral, anti-inflammatory, and antifungal agents. nih.govbiointerfaceresearch.comrsc.org The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the planar aromatic system can participate in π-π stacking interactions with biological macromolecules like proteins and nucleic acids, which is often key to their therapeutic effects.

From a synthetic perspective, the quinoline ring is an intriguing building block for creating more complex molecular architectures. nih.govrsc.org Numerous classical and modern synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed and refined to construct the quinoline core. nih.gov Advances in synthetic chemistry, including metal-catalyzed cross-coupling reactions, have further expanded the ability to create diverse libraries of quinoline derivatives for high-throughput screening and drug development programs. nih.govrsc.org

Research Context of Halogenated Quinoline Carboxylic Acids in Medicinal Chemistry

The introduction of specific functional groups onto the quinoline scaffold can significantly enhance or modify its biological activity. Halogenated quinoline carboxylic acids are a prominent class of derivatives that have garnered substantial interest in medicinal chemistry. The incorporation of a halogen atom, such as chlorine, can alter the electronic properties of the ring system and increase the molecule's lipophilicity, which can improve its ability to cross cell membranes. rsc.org

Chloroquinoline derivatives, in particular, have a long history of therapeutic importance, most notably in the treatment of malaria. biointerfaceresearch.comtandfonline.com Compounds like chloroquine function by interfering with the parasite's life cycle within red blood cells. biointerfaceresearch.com The presence of the chlorine atom is often crucial for the compound's activity. nih.gov

Simultaneously, the carboxylic acid group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, and it can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in the active sites of enzymes or receptors. nih.gov This interaction is exemplified by the drug brequinar, a quinoline carboxylic acid derivative that inhibits the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), where the carboxylate group forms essential bonds within the enzyme's binding pocket. nih.gov The combination of a halogen and a carboxylic acid on the quinoline framework thus provides a powerful strategy for designing potent and selective therapeutic agents. Research in this area focuses on synthesizing new analogues and evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Research Focus: 6-Chloroquinoline-2-carboxylic Acid as a Privileged Structure for Investigation

Within the broader class of halogenated quinoline carboxylic acids, this compound has emerged as a significant focus of research. It serves as a crucial intermediate and a versatile building block in organic synthesis for the development of novel bioactive molecules. nih.govenamine.net Its structure combines the electronic influence of the chlorine atom at the 6-position with the reactive and binding potential of the carboxylic acid group at the 2-position.

This specific arrangement of functional groups makes it a valuable precursor for creating more complex derivatives. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations. ajchem-a.commdpi.com For instance, it can be coupled with various amines to generate a library of quinoline-carboxamides, a chemical class that has shown promise in the development of new antimalarial agents. acs.org

The synthesis of this compound itself is an area of active investigation, with researchers seeking efficient and high-yielding methods. One established route involves the Pfitzinger reaction, which condenses an isatin (B1672199) derivative with a carbonyl compound. nih.govacs.org The utility of this compound as a molecular scaffold is central to its "privileged" status, enabling the systematic exploration of structure-activity relationships (SAR) in the pursuit of new therapeutic leads.

Compound Properties

Below is an interactive data table summarizing the key properties of the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | Solid |

| Synonyms | 6-chloro-2-quinolinecarboxylic acid |

Structure

3D Structure

属性

IUPAC Name |

6-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWQYNJAVNCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489164 | |

| Record name | 6-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-30-8 | |

| Record name | 6-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloroquinoline 2 Carboxylic Acid and Its Derivatives

Strategies for Quinoline-2-carboxylic Acid Core Construction

The quinoline (B57606) ring system is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds. jocpr.com Consequently, the development of efficient and versatile methods for the construction of the quinoline core, particularly those incorporating a carboxylic acid at the 2-position, is a significant focus of synthetic organic chemistry. hmdb.ca

Classical and Modified Condensation Reactions for Quinolines

Classical condensation reactions represent the historical foundation of quinoline synthesis, with many of these methods still in widespread use, often with modifications to improve yields and reaction conditions. jocpr.comresearchgate.net Several named reactions are central to this approach:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation. pharmaguideline.comuop.edu.pk Modifications often involve the use of milder oxidizing agents or the addition of moderators like ferrous sulfate (B86663) to control the often-violent reaction. uop.edu.pk

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.gov For instance, aniline can react with crotonaldehyde (B89634) in the presence of an oxidant to yield quinoline derivatives. nih.gov The reaction mechanism is thought to involve the conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. nih.gov

Combes Synthesis: This reaction condenses anilines with β-diketones in the presence of an acid catalyst. wikipedia.org The initial product is a Schiff base that undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org

Pfitzinger Synthesis: This method utilizes isatin (B1672199) or its derivatives, which are condensed with carbonyl compounds containing an α-methylene group in the presence of a base. pharmaguideline.com The reaction yields quinoline-4-carboxylic acids. pharmaguideline.com The carboxylic acid group can later be removed through pyrolysis with calcium oxide to afford substituted quinolines. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of a base like sodium hydroxide. pharmaguideline.comiipseries.org This method is particularly effective for the synthesis of 2-substituted quinoline derivatives. pharmaguideline.com Modified Friedländer syntheses have been developed to improve efficiency and practicality, such as one-pot methods utilizing 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide. nih.gov

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. pharmaguideline.com The reaction conditions determine the product: lower temperatures favor the formation of 4-quinolones, while higher temperatures lead to 2-quinolones. pharmaguideline.com

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, low yields, and limited functional group tolerance. nih.gov Consequently, significant research has focused on developing modified and more efficient protocols.

Oxidative Annulation Approaches for Quinoline Ring Formation

Oxidative annulation strategies have emerged as powerful alternatives for constructing the quinoline scaffold, often leveraging C-H bond activation. These methods provide direct routes to quinolines from readily available starting materials like anilines and alcohols or ketones. researchgate.net

One notable approach involves the palladium-catalyzed oxidative cyclization of anilines and aryl allyl alcohols in a solvent like DMSO. rsc.org This method is advantageous as it often does not require the addition of acids, bases, or other additives. rsc.org Another strategy employs a cobalt(III)-catalyzed C-H activation/carbonylation/cyclization of anilines with ketones, using paraformaldehyde as the carbonyl source to directly access a variety of quinoline derivatives. researchgate.net

Furthermore, metal-free oxidative annulation reactions have been developed. For example, the reaction of 2-(aminomethyl)-aniline with an aromatic ketone can provide the corresponding quinoline in excellent yield using oxygen as the oxidant. nih.gov Iodine-mediated reactions have also been shown to be effective. For instance, an acidic I2-DMSO system can convert aspartates or phenylalanines and anilines into alkyl quinoline-3-carboxylates or 3-arylquinolines through a formal [3 + 2 + 1] annulation. organic-chemistry.org

Microwave-Assisted and Solvent-Free Synthetic Protocols for Quinoline Derivatives

In recent years, there has been a significant shift towards greener and more sustainable synthetic methodologies. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have been successfully applied to the synthesis of quinoline derivatives, offering numerous advantages over conventional heating methods. benthamdirect.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and enhance the purity of quinoline products. benthamdirect.comnih.govacs.org This technique has been applied to various classical quinoline syntheses, including the Skraup reaction. nih.gov For example, the synthesis of 7-amino-8-methylquinoline via the Skraup reaction saw a significant decrease in reaction time when performed under microwave irradiation, although the yield was not improved. nih.gov Microwave-assisted protocols have also been developed for the synthesis of novel quinoline derivatives, such as the Claisen rearrangement of quinoline N-oxides, where both yields and reaction times were significantly improved compared to conventional heating. lew.ro

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer an environmentally friendly alternative to traditional solvent-based syntheses, often leading to easier workup and purification. researchgate.net A number of solvent-free methods for quinoline synthesis have been reported. For instance, polysubstituted quinolines have been synthesized in excellent yields and short reaction times at room temperature using tin(II) chloride dihydrate under solvent-free conditions. researchgate.net Another approach describes a fast, solvent-free Friedländer cyclization using a reusable solid catalyst (silica-propylsulfonic acid), which works well under both microwave irradiation and conventional heating. researchgate.net Catalyst-free and solvent-free methods have also been developed, further enhancing the green credentials of these synthetic routes. jocpr.com

| Reaction Type | Conditions | Key Advantages |

| Microwave-Assisted | Microwave irradiation, often with a catalyst | Reduced reaction times, improved yields, higher purity benthamdirect.comnih.govacs.org |

| Solvent-Free | No solvent, often with a catalyst | Environmentally friendly, easier workup, good yields jocpr.comresearchgate.net |

| Microwave & Solvent-Free | Combination of both techniques | Synergistic benefits of both approaches |

Multicomponent Reaction Strategies in Quinoline Synthesis

Multicomponent reactions (MCRs) have gained prominence as a highly efficient and versatile tool for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. rsc.orgrsc.org

Several MCRs have been successfully employed for the synthesis of quinoline derivatives:

Povarov Reaction: This is a [4+2] cycloaddition reaction between an imine and an alkene, and it has been widely used to produce substituted N-heterocycles. rsc.org A microwave-assisted, metal-free Povarov-type multicomponent synthesis of 4-aryl quinolines has been developed, involving anilines, alkynes, and paraformaldehyde in the presence of camphor (B46023) sulfonic acid. rsc.org

Gewald Reaction: While traditionally used for thiophene (B33073) synthesis, modifications have allowed its application in building heterocyclic systems.

Ugi Reaction: This four-component reaction is a powerful tool for generating molecular diversity. rsc.orgacs.org It has been used in a bifurcated approach to synthesize polycyclic quinazolinones, a related class of compounds. acs.org

MCRs can be promoted by various catalysts, including metal catalysts and non-metal catalysts like iodine. nih.govrsc.org For example, a three-component reaction of a methyl ketone, an arylamine, and an α-ketoester in the presence of iodine and a catalytic amount of hydroiodic acid provides the corresponding quinoline. nih.gov Zinc(II) triflate has also been used to catalyze the multicomponent coupling of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines under solvent-free and inert conditions. rsc.org

The use of MCRs in quinoline synthesis represents a significant advancement, allowing for the rapid and efficient generation of a wide range of functionalized quinoline derivatives. rsc.orgrsc.org

Regioselective Halogenation and Chloro-substitution at the C-6 Position

The introduction of a halogen atom, specifically chlorine, at the C-6 position of the quinoline ring is a crucial step in the synthesis of 6-chloroquinoline-2-carboxylic acid and its derivatives. The electronic properties of the quinoline ring system dictate that electrophilic substitution reactions preferentially occur at the C-5 and C-8 positions. uop.edu.pk Therefore, achieving regioselective halogenation at the C-6 position often requires specific strategies.

Direct C-H Functionalization for Halogenation of Quinoline Scaffolds

Direct C-H functionalization has emerged as an atom- and step-economical strategy for the synthesis of functionalized organic molecules, including halogenated quinolines. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more efficient and environmentally friendly alternative to traditional methods. rsc.org

While direct C-H functionalization often relies on directing groups to achieve regioselectivity, which typically favor positions ortho to the directing group (such as C-8 in many quinoline derivatives), methods for remote C-H functionalization are being developed. rsc.orgrsc.org An operationally simple and metal-free protocol for the remote C-5 halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org

For achieving C-6 halogenation, one might need to start with an aniline that is already halogenated at the para position. For example, 4-chloroaniline (B138754) can be used as a starting material in a Skraup-type synthesis to produce 6-chloroquinoline (B1265530). chemicalbook.com

Electrochemical Approaches for Halogenated Quinoline Synthesis

Electrochemical methods offer a green and efficient alternative for the halogenation of quinoline systems. These techniques can provide high regioselectivity under mild reaction conditions. For instance, the electrochemical halogenation of quinoline-4(1H)-ones has been demonstrated to effectively introduce halogens at the C3 position. This is achieved using potassium halides as both the halogenating agent and the electrolyte in an undivided cell, a process that can be scaled up to the gram level. Mechanistic studies suggest that the reaction proceeds via halogen radicals that facilitate the activation of N–H bonds in the quinolone substrates. researchgate.netajchem-a.com

While direct electrochemical halogenation of quinoline-2-carboxylic acid to its 6-chloro derivative is not extensively documented, the electrochemical reduction of related chlorinated precursors is a viable strategy. For example, the electrochemical reduction of 2-amino-6-chloropurine (B14584) has been shown to selectively cleave the C(6)-Cl bond, leading to the formation of 2-aminopurine (B61359) in high yield. encyclopedia.pub This principle of selective electrochemical manipulation of halogenated heterocycles suggests potential for similar transformations within the quinoline series.

Derivatization at the Carboxylic Acid Moiety (C-2 Position) and Peripheral Modifications

The carboxylic acid group at the C-2 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions of Quinoline Carboxylic Acids

The conversion of the carboxylic acid to esters and amides is a fundamental step in the derivatization of quinoline-2-carboxylic acids. These reactions are typically achieved through standard acid-catalyzed esterification or by activation of the carboxylic acid.

Esterification is commonly carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukpressbooks.pub This reversible reaction, known as the Fischer esterification, can be driven to completion by using an excess of the alcohol. pressbooks.pub

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this, the carboxylic acid is often converted to a more reactive species, such as an acid chloride. For example, treatment of a quinoline-4-carboxylic acid with oxalyl chloride generates the corresponding acid chloride, which readily reacts with ammonia (B1221849) to form the amide. researchgate.netnih.gov Alternatively, various coupling agents can be employed to promote direct amidation. encyclopedia.pubresearchgate.netresearchgate.net A novel method using KPF6 as a promoter has been developed for the synthesis of both esters and amides from a wide range of carboxylic acids and alcohols or amines, offering good to excellent yields under sustainable conditions. pressbooks.pub

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Conditions | Yield | Ref |

| Quinoline-2-carboxylic acid | Ethanol | Ethyl quinoline-2-carboxylate | Sulfuric Acid | Heating | - | chemguide.co.uk |

| 2-Phenylquinoline-4-carboxylic acid | Oxalyl chloride, then Ammonia | 2-Phenylquinoline-4-carboxamide | - | - | - | researchgate.netnih.gov |

| Carboxylic Acids | Alcohols/Amines | Esters/Amides | KPF6 | - | 61-98% | pressbooks.pub |

Formation of Nitrogen-Containing Heterocyclic Derivatives from this compound

The versatile reactivity of the carboxylic acid group allows for its conversion into various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

1,3,4-Oxadiazoles: These can be synthesized from quinoline-2-carboxylic acid derivatives. A common route involves the conversion of the carboxylic acid to its corresponding hydrazide. This is typically achieved by first forming the acid chloride with a reagent like thionyl chloride, followed by reaction with hydrazine (B178648) hydrate. ajchem-a.com The resulting hydrazide can then be cyclized with various reagents, such as phosphoryl chloride in the presence of another aromatic acid, to yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov

Thiazolidinones: The synthesis of thiazolidinone derivatives often proceeds through a Schiff base intermediate. Starting from a quinoline acetyl hydrazide, condensation with an aromatic aldehyde yields the corresponding Schiff base. Subsequent cyclocondensation with thioglycolic acid, often in the presence of a catalyst like anhydrous zinc chloride, affords the desired thiazolidinone derivatives. asianpubs.org The reaction of a Schiff base with mercaptoacetic acid in a suitable solvent like dry benzene (B151609) is a common method for forming the thiazolidinone ring. hilarispublisher.com

| Starting Material | Key Intermediates | Heterocyclic Product | Key Reagents | Ref |

| Quinoline-2-carboxylic acid | Quinoline-2-carbonyl chloride, Quinoline-2-carbohydrazide | 1,3,4-Oxadiazole derivative | Thionyl chloride, Hydrazine hydrate, Phosphoryl chloride | ajchem-a.comnih.gov |

| 2-Methyl-8-hydroxyquinoline | 2-Methyl-8-oxyquinolinyl acetyl hydrazide, Schiff base | Thiazolidinone derivative | Ethylchloroacetate, Hydrazine hydrate, Aromatic aldehyde, Thioglycolic acid, ZnCl2 | asianpubs.org |

Mannich and Schiff Base Derivative Synthesis from Quinoline-2-carboxylic Acid Intermediates

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govmdpi.com While direct Mannich reaction on the quinoline ring is possible, derivatization often starts from a modified quinoline scaffold. For instance, a cinchophen (B1669042) amide (a phenylquinoline carboxylic amide) can be utilized to synthesize Mannich bases by reacting it with formaldehyde (B43269) and a secondary amine. researchgate.net This introduces an aminomethyl group, which can enhance the pharmacological properties of the parent molecule. researchgate.netnih.gov

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of quinoline-2-carboxylic acid, the synthesis of Schiff bases typically begins with the formation of a carbohydrazide. ajchem-a.com As previously mentioned, quinoline-2-carboxylic acid can be converted to its acid chloride and then reacted with hydrazine to form quinoline-2-carbohydrazide. This hydrazide can then be condensed with a variety of aromatic or heterocyclic aldehydes to produce the corresponding Schiff bases. ajchem-a.commdpi.com These Schiff bases are valuable intermediates for synthesizing other heterocyclic systems, such as thiazolidinones. asianpubs.org

Catalytic Systems in the Synthesis of this compound Analogs

Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of quinoline derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Processes in Quinoline Synthesis

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to construct complex quinoline-based molecules. For example, the aminocarbonylation of 6-iodoquinoline (B82116) with various amines in the presence of a palladium catalyst and carbon monoxide provides an efficient route to quinoline-6-carboxamides and quinoline-6-glyoxylamides. The selectivity of this reaction can be controlled by the choice of ligand; bidentate ligands like XantPhos favor the formation of carboxamides, while monodentate ligands like triphenylphosphine (B44618) can lead to the formation of 2-ketocarboxamides. nih.gov The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used for the selective functionalization of haloquinolines, such as the amination of 6-bromo-2-chloroquinoline. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also employed in the synthesis of quinoline derivatives. For instance, copper-catalyzed decarboxylative elimination of aromatic propionic acids can yield vinyl arenes. nih.gov Schiff base complexes of copper derived from quinoline-2-carboxaldehyde have been synthesized and shown to act as proteasome inhibitors. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in the synthesis and modification of quinoline carboxylic acids. Rhodium(I) carbonyl complexes of quinoline-2-carboxylic acid have been synthesized and demonstrated to be active catalysts for the carbonylation of methanol. researchgate.net Furthermore, rhodium(III)-catalyzed direct coupling of quinoline-8-carbaldehydes with arylboronic acids provides a method for synthesizing aryl-(het)aryl ketones. acs.org

| Metal Catalyst | Reaction Type | Substrates | Products | Ref |

| Palladium | Aminocarbonylation | 6-Iodoquinoline, Amines, CO | Quinoline-6-carboxamides, Quinoline-6-glyoxylamides | nih.gov |

| Palladium | Buchwald-Hartwig Amination | 6-Bromo-2-chloroquinoline, Amines | 6-Aminoquinoline derivatives | nih.gov |

| Copper | Decarboxylative Elimination | Aromatic propionic acids | Vinyl arenes | nih.gov |

| Rhodium | Carbonylation | Methanol (with Rh(I)-quinoline-2-carboxylic acid complex) | Acetic acid, Methyl acetate | researchgate.net |

| Rhodium | C-H activation/Coupling | Quinoline-8-carbaldehydes, Arylboronic acids | 8-Aryloylquinolines | acs.org |

Organocatalytic Methodologies for Functionalized Quinoline Systems

Organocatalysis has garnered significant attention as a "green" approach to chemical synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov This strategy employs small organic molecules to catalyze reactions, offering mild conditions and high efficiency for the construction of the quinoline core. nih.gov

A variety of organocatalysts have been successfully applied to the synthesis of diverse, functionalized quinolines. Research has demonstrated the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in promoting a cascade Michael addition/cyclization reaction to produce highly functionalized 2-difluoromethylated quinolines in moderate to good yields under metal-free conditions. researchgate.net Similarly, p-Toluenesulfonic acid (TsOH) has been effectively used as a catalyst for a three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water, providing an environmentally friendly route to 4-ferrocenylquinoline derivatives. researchgate.net

Another powerful metal-free approach involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of pyridine. This system activates amides to form strong electrophilic intermediates, which then undergo cyclization to yield functionalized quinolines with high productivity and regioselectivity. researchgate.net These methodologies represent a significant step forward from classical synthetic methods, which often necessitate harsh conditions and expensive reagents. researchgate.net The versatility of organocatalysis allows for the synthesis of a wide array of substituted quinolines, which are pivotal in medicinal chemistry. nih.gov

Table 1: Selected Organocatalytic Methods for Quinoline Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Key Advantages |

| DBU | Cascade Michael addition/cyclization | Functionalized 2-aminobenzonitriles, methyl 4,4-difluorobut-2-ynoate | 2-Difluoromethylated quinolines | Mild, metal-free conditions. researchgate.net |

| TsOH | Three-component reaction | Aromatic aldehydes, amines, ferrocenylacetylene | 4-Ferrocenylquinoline derivatives | Green synthesis in water, minimizes metal catalysts and organic solvents. researchgate.net |

| Triflic anhydride (Tf₂O)/Pyridine | Amide activation/cyclization | Amides | Functionalized quinolines | Metal-free, single-step, high regio- and chemoselectivity. researchgate.net |

Solid Acid-Catalyzed and Heterogeneous Catalysis in Quinoline Formation

Heterogeneous catalysis offers substantial advantages over homogeneous systems, primarily the ease of catalyst separation and potential for recycling, which aligns with the principles of green chemistry. arabjchem.org Solid acid catalysts have proven particularly effective in quinoline synthesis, most notably via the Friedländer annulation, one of the most direct methods for generating polysubstituted quinolines. arabjchem.orgnih.gov

A range of solid materials have been investigated as catalysts. Montmorillonite K-10, a type of clay, has been utilized in a microwave-assisted, one-pot process starting from anilines and cinnamaldehydes. researchgate.net This catalyst demonstrates a dual role, acting as an acid catalyst for the initial condensation and cyclization steps and subsequently as an oxidation catalyst for the final aromatization to the quinoline product. researchgate.net This method is notable for its rapid reaction times (4-8 minutes) and high yields (40-95%), with the catalyst being reusable for multiple cycles without a significant loss of activity. researchgate.net

Other effective solid acid catalysts include zeolites and nano-crystalline sulfated zirconia. arabjchem.org In comparative studies for the Friedländer synthesis, nano-crystalline sulfated zirconia was found to be the most effective in terms of reaction time and yield. arabjchem.org More recently, rationally designed metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have shown remarkable activity. nih.gov A surface-functionalized catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H, demonstrated superior performance in accelerating quinoline formation under mild, solvent-free conditions, attributed to its high surface acidity. nih.gov This catalyst was also shown to be recyclable. nih.gov

Beyond the Friedländer synthesis, heterogeneous catalysts are employed in other transformations of the quinoline core. For instance, a granular cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, effectively catalyzes the pressure hydrogenation of various quinoline derivatives to 1,2,3,4-tetrahydroquinolines in aqueous solution. thieme-connect.com

Table 2: Comparison of Heterogeneous Catalysts in Friedländer Quinoline Synthesis

| Catalyst | Starting Materials | Conditions | Yield | Catalyst Reusability |

| Montmorillonite K-10 | Anilines, Cinnamaldehydes | Microwave, Solvent-free | 40-95% | Reused five times without noticeable loss in activity. researchgate.net |

| Nano-crystalline Sulfated Zirconia | 2-Aminoaryl ketones, Carbonyl compounds | 110 °C | High | Reused several times with no significant loss of activity. arabjchem.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | 2-Aminobenzaldehyde, Ethyl acetoacetate | 100 °C, Solvent-free, 4h | High | Demonstrates notable recyclability. nih.gov |

| ZnCl₂/Ni-USY-acid (Zeolite) | Aniline, C₁–C₄ alcohols | Gas-phase | 42.3–79.7% | Not specified. rsc.org |

Spectroscopic and Computational Elucidation of 6 Chloroquinoline 2 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The precise molecular structure of 6-chloroquinoline-2-carboxylic acid has been unequivocally confirmed through a suite of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the compound, mapping its proton and carbon environments, identifying its functional groups, and verifying its molecular weight and three-dimensional geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule. In the context of this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming the positions of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of a related compound, methyl 2-chloroquinoline-6-carboxylate, provides insight into the expected proton chemical shifts. In this ester derivative, the methyl protons of the ester group appear as a singlet at 3.91 ppm. The protons on the quinoline (B57606) ring exhibit distinct signals: the proton at position 8 appears as a doublet at 8.56 ppm (J = 9 Hz), the proton at position 5 as a singlet at 8.59 ppm, and the proton at position 7 as a doublet at 8.78 ppm (J = 9 Hz). The proton at position 4 also appears as a singlet at 8.11 ppm. For this compound itself, the acidic proton of the carboxylic acid is expected to be highly deshielded, typically appearing in the 10-12 ppm region as a broad singlet. libretexts.org The protons on the quinoline ring would exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid in quinoline derivatives is typically found in the range of 160-180 ppm. libretexts.org For the related methyl 2-chloroquinoline-6-carboxylate, the carbonyl carbon of the ester appears at 166.6 ppm. Other carbon signals for this derivative are observed at 52.9 (methoxy group), 123.5, 126.6, 128.0, 129.9, 130.2, 130.8, 140.0, 149.2, and 153.5 ppm. These values provide a reference for the expected chemical shifts in this compound, with the understanding that the free carboxylic acid will influence the precise positions of the signals.

| Technique | Observed Chemical Shifts (ppm) for related compounds | Characteristic Functional Group Region (ppm) |

|---|---|---|

| ¹H NMR | Methyl 2-chloroquinoline-6-carboxylate: 3.91 (s, MeO), 8.11 (s, 4-H), 8.56 (d, J=9 Hz, 8-H), 8.59 (s, 5-H), 8.78 (d, J=9 Hz, 7-H) | Carboxylic Acid (COOH): ~10-12 |

| ¹³C NMR | Methyl 2-chloroquinoline-6-carboxylate: 52.9 (MeO), 123.5, 126.6, 128.0, 129.9, 130.2, 130.8, 140.0, 149.2, 153.5, 166.6 (C=O) | Carboxylic Acid (C=O): ~160-180 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques confirm the presence of the carboxylic acid and the chloro-substituted quinoline core.

Key vibrational bands for carboxylic acids include a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹. libretexts.org The C=O stretch for dimeric, hydrogen-bonded carboxylic acids, which is the common form, typically appears around 1710 cm⁻¹. libretexts.org Conjugation with the quinoline ring is expected to lower this frequency by 20-30 cm⁻¹. libretexts.org

In experimental and theoretical studies of the related molecule 6-chloroquinoline (B1265530), C-H stretching vibrations are observed in the range of 3006–3070 cm⁻¹ and calculated to be in the 3010–3072 cm⁻¹ range. dergipark.org.tr The C-Cl stretching modes for 6-chloroquinoline were identified at 351, 607, and 637 cm⁻¹. dergipark.org.tr For quinoline-2-carboxylic acid, the infrared spectrum indicates the presence of both the neutral molecule and a zwitterionic form in the solid state. researchgate.net

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | libretexts.org |

| C=O (Carboxylic Acid) | 1710-1760 | libretexts.org |

| C-H (Aromatic) | ~3000-3100 | dergipark.org.tr |

| C-Cl | ~350-640 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

Studies on the parent compound, 6-chloroquinoline, have utilized UV-Vis spectroscopy in conjunction with computational methods to understand its electronic absorption properties. dergipark.org.tr The UV-Vis spectrum of a molecule is influenced by its specific chromophores and auxochromes. In this compound, the quinoline ring system acts as the primary chromophore, and the chlorine atom and carboxylic acid group act as auxochromes, which can shift the absorption maxima (λmax) and intensities. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low for detailed analysis. libretexts.org However, the extended π-system of the quinoline ring will result in more informative absorptions at higher wavelengths.

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. The molecular weight of this compound is 207.61 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Aromatic carboxylic acids generally show a more prominent molecular ion peak compared to their aliphatic counterparts. youtube.com The fragmentation of the quinoline ring itself, such as the loss of HCN (27 mass units), is also a possibility, as observed in the mass spectra of quinoline and its derivatives. mcmaster.ca

Quantum Chemical and Computational Studies for Electronic and Reactive Properties

Quantum chemical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. These theoretical approaches allow for the calculation of various molecular properties that are often difficult to measure experimentally.

For the related 6-chloroquinoline, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set have been performed to investigate its structural, spectroscopic, and electronic features. dergipark.org.tr Such studies include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Analysis of atomic charges, such as those derived from the Mulliken population analysis, can further quantify the electronic effects of substituents. researchgate.net These computational methods have revealed that the substitution of a chlorine atom significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr Time-dependent DFT (TD-DFT) can be used to model the electronic absorption spectrum (UV-Vis), providing a theoretical basis for the observed electronic transitions. dergipark.org.trresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state molecular geometry and electronic structure of molecules. By applying DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), a stable, optimized three-dimensional structure of this compound can be determined. researchgate.netresearchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to the most probable structure.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For quinoline derivatives, DFT calculations reveal how substituents, like the chlorine atom at the 6-position and the carboxylic acid group at the 2-position, influence the geometry of the quinoline ring system. researchgate.net For instance, the planarity of the quinoline ring and the orientation of the carboxylic acid group are key parameters determined through geometry optimization. mdpi.com These structural parameters are crucial for understanding the molecule's interactions and reactivity. Small deviations in computed geometric parameters from crystallographic data can arise due to the calculations being performed on a single molecule in the gas phase, whereas experimental data reflects the solid state with intermolecular interactions. rsc.org

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (Illustrative) This table illustrates typical data obtained from DFT geometry optimization for a related quinoline structure, as specific data for this compound is not readily available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.37 | |

| C3-C4 | 1.41 | |

| N1-C2-C3 | 122.5 | |

| C2-C3-C4 | 119.8 | |

| C-OOH | 1.36 | |

| C=O | 1.21 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of a molecule, providing insights into its photophysical properties. nih.gov This method calculates the electronic absorption spectra (like UV-Vis spectra) by determining the excitation energies and oscillator strengths of electronic transitions. mdpi.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n → π* or π → π*. These calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to understand how the environment affects the spectral properties. ajchem-a.com The results can be correlated with experimental UV-Vis spectra to validate the computational approach. researchgate.net Such analyses are fundamental for applications in fields like materials science and photochemistry. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A smaller gap suggests the molecule is more reactive and less stable.

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors. rsc.org These descriptors help quantify the molecule's chemical behavior.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Analysis of the HOMO and LUMO electron density distribution reveals the likely sites for electrophilic and nucleophilic attacks. For quinoline derivatives, the HOMO is often located on the quinoline ring, while the LUMO may be distributed across both the quinoline and substituent groups. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table presents typical values for a related organic molecule, as specific data for this compound is not readily available.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.31 |

| E_LUMO | -1.36 |

| Energy Gap (ΔE) | 4.95 |

| Ionization Potential (I) | 6.31 |

| Electron Affinity (A) | 1.36 |

| Electronegativity (χ) | 3.84 |

| Chemical Hardness (η) | 2.48 |

| Softness (S) | 0.20 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's total electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. rsc.org

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are prone to attack by electrophiles. These areas are often found around electronegative atoms like oxygen and nitrogen. rsc.orgrsc.org Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to electronegative atoms (like the acidic proton of the carboxylic group). rsc.org For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, while the most positive potential would be associated with the carboxylic acid's hydroxyl proton.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts (δ) of molecules. nih.gov By performing GIAO calculations, often within the DFT framework, one can obtain theoretical ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental results to confirm the molecular structure. nih.gov

The calculations provide chemical shift values for each unique carbon and hydrogen atom in the molecule. For this compound, the acidic proton of the carboxyl group is expected to have a characteristic downfield shift in the ¹H NMR spectrum, typically between 10-13 ppm. princeton.edulibretexts.org The protons on the quinoline ring would appear in the aromatic region (around 7-9 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table illustrates the type of data obtained from GIAO calculations and its comparison with experimental values for a molecule with similar functional groups.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C (COOH) | 168.5 | 172.6 | ||

| H (COOH) | 12.1 | 10.0-13.0 | ||

| C (Aromatic) | 125-150 | 125-150 |

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. To make unambiguous assignments of the observed spectral bands to specific vibrational modes, a Potential Energy Distribution (PED) analysis is performed. researchgate.net This analysis is typically carried out using the results of DFT frequency calculations. researchgate.netnih.gov

PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.gov For example, a band around 1710 cm⁻¹ in the IR spectrum of this compound would be assigned with high confidence as the C=O stretching vibration based on a high PED contribution from that specific coordinate. libretexts.org Similarly, C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region, while the broad O-H stretch from the carboxylic acid dimer is expected between 3300 and 2500 cm⁻¹. libretexts.orgnih.gov PED analysis is crucial for a complete and accurate interpretation of the vibrational spectra. nih.gov

Table 4: Illustrative PED Analysis for Key Vibrational Modes This table shows representative vibrational frequencies and their assignments based on PED analysis for a molecule containing similar functional groups.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) and Assignment |

|---|---|---|

| 3450 | 3486 | 99% N-H stretch |

| 3046 | 3086 | 95% C-H aromatic stretch |

| 1720 | 1710 | ~90% C=O stretch |

| 1450 | 1455 | ~70% C-C aromatic stretch + ~20% C-H in-plane bend |

| 1300 | 1305 | ~65% C-O stretch + ~25% O-H in-plane bend |

Structure Activity Relationship Sar and Mechanistic Insights for 6 Chloroquinoline 2 Carboxylic Acid Derivatives

Rational Design and Targeted Structural Modifications of the 6-Chloroquinoline-2-carboxylic Acid Scaffold

The development of potent biological agents from the this compound framework is a testament to the power of rational drug design. By systematically altering specific structural features, researchers can fine-tune the pharmacological properties of these derivatives to achieve enhanced efficacy and selectivity.

Impact of Chloro-substitution at C-6 on Biological Efficacy and Pharmacological Profiles

The presence of a chlorine atom at the C-6 position of the quinoline (B57606) ring is a critical determinant of biological activity. This substitution significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets. dergipark.org.tr

In the context of anticancer research, structure-activity relationship studies have revealed that 6-chloro analogues of pyrano[3,2-h]quinolines are among the most active derivatives. nih.gov The high electronegativity of the chlorine atom can alter the charge distribution across the quinoline ring system, potentially enhancing binding affinity to target enzymes or receptors. dergipark.org.tr For instance, in a series of quinoline-6-carboxamide (B1312354) benzenesulfonates, the 4-chloro analogue demonstrated potent inhibitory activity. nih.gov

Furthermore, in the development of antitubercular agents, the positioning of halogen atoms on the benzene (B151609) ring of the quinoline scaffold is crucial for efficacy. nih.gov Studies on arylated quinoline carboxylic acids showed that substitutions at the C-6 position, including halogens, influenced the inhibition of Mycobacterium tuberculosis (Mtb). nih.gov Specifically, the correct placement of halogens at C-6 was found to be a key factor for effective anti-Mtb activity. nih.gov This highlights that the chloro-substitution at C-6 is not merely a placeholder but an active contributor to the molecule's pharmacological profile.

Influence of the Carboxylic Acid Moiety at C-2 on Ligand-Target Interactions

The carboxylic acid group at the C-2 position is a pivotal functional group that often governs the ligand-target interactions of quinoline derivatives. This moiety can act as a hydrogen bond donor or acceptor, which is frequently essential for anchoring the molecule within the active site of a target protein or enzyme. researchgate.net

The importance of the carboxylic acid is exemplified in its role as a key component of the pharmacophore in various enzyme inhibitors. researchgate.net For example, in inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group can form a salt bridge with arginine residues and hydrogen bonds with other amino acids like glutamine in the enzyme's binding pocket. nih.gov The ability of the carboxylic acid to engage in these strong, specific interactions is often a prerequisite for potent biological activity.

Peripheral Substituent Effects and Optimization for Enhanced Biological Activities

Beyond the foundational C-6 chloro and C-2 carboxylic acid groups, the introduction of other peripheral substituents provides a versatile strategy for optimizing the biological activity of the quinoline scaffold. nih.gov The nature, size, and position of these additional groups can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se

In the pursuit of antimalarial agents, modifications to quinoline-4-carboxamides have demonstrated that even small changes can lead to significant shifts in activity. For instance, replacing a cyclic amine with a dimethylamine (B145610) group or altering the length of a linker chain resulted in a drop in potency. acs.org Conversely, other modifications led to enhanced microsomal stability and improved solubility, key parameters for drug development. acs.org

Spectrum of Biological Activities and Proposed Mechanisms of Action

Derivatives of quinoline carboxylic acids exhibit a broad spectrum of biological activities, underscoring the versatility of this chemical scaffold. nih.govnih.govrsc.org Their therapeutic potential spans antimicrobial, antimalarial, and antifungal applications, often stemming from the inhibition of essential microbial enzymes.

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial) of Quinoline Carboxylic Acids

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Many synthetic quinoline derivatives have been developed and evaluated for their antibacterial, antifungal, and antimalarial properties. nih.govresearchgate.netnih.gov

Antibacterial Activity: Quinolone carboxylic acids are known to be potent antibacterial agents. nih.gov Their mechanism often involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. wikipedia.org By interfering with these enzymes, quinolones induce breaks in the bacterial DNA, leading to cell death. wikipedia.org Various derivatives, including those with fluoro substitutions, have shown significant activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives has also been demonstrated. nih.gov For example, certain quinoline derivatives linked to a chalcone (B49325) moiety have shown good inhibitory activity against Candida albicans, particularly when used in combination with existing antifungal drugs like fluconazole. nih.gov The proposed mechanisms for this antifungal action include the inhibition of hyphae formation and the induction of mitochondrial dysfunction. nih.gov

Antimalarial Activity: Quinoline carboxylic acids are a cornerstone in the development of antimalarial drugs. researchgate.netnih.gov The historical success of quinine (B1679958) and chloroquine (B1663885) has spurred the development of numerous analogues. mdpi.com These compounds are known to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup. nih.gov More recently, derivatives of quinoline-4-carboxylic acid have shown potent activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum. researchgate.netnih.gov

Inhibition of Key Microbial Enzymes (e.g., Plasmodium LDH, C. albicans prolyl-tRNA synthetase)

The antimicrobial effects of quinoline carboxylic acid derivatives are often traced back to the specific inhibition of vital microbial enzymes that have no counterpart in the human host or are sufficiently different to allow for selective targeting.

Plasmodium Lactate (B86563) Dehydrogenase (LDH) Inhibition: The lactate dehydrogenase enzyme of Plasmodium falciparum (PfLDH) is a critical enzyme for the parasite's energy metabolism and has been identified as a viable drug target. nih.govnih.gov Molecular docking studies have shown that quinoline derivatives can bind to the active site of PfLDH, often in the NADH-binding pocket, acting as competitive inhibitors. researchgate.netscirp.org This inhibition disrupts the parasite's glycolytic pathway, which it relies upon for energy, ultimately leading to its death. researchgate.net Some studies have also proposed that quinoline derivatives can form complexes with hematin, which in turn are more effective inhibitors of PfLDH. researchgate.net

Candida albicans Prolyl-tRNA Synthetase (ProRS) Inhibition: In the realm of antifungal research, a series of quinoline analogues have been identified as potent inhibitors of Candida albicans prolyl-tRNA synthetase (CaProRS). nih.gov This enzyme is essential for protein synthesis, and its inhibition leads to the cessation of fungal growth. One potent analogue, 2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid, exhibited a very low IC50 value of 5 nM against CaProRS, while showing high selectivity over the corresponding human enzyme, highlighting its potential as a selective antifungal agent. nih.gov

Efficacy against Drug-Resistant Microbial Strains

Derivatives of the quinoline core structure have demonstrated significant potential in combating drug-resistant bacteria. The quinolone class of antibiotics, which share a bicyclic core related to 4-quinolone, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.org This mechanism is crucial for their bactericidal effects. wikipedia.org

Recent research has focused on synthesizing novel quinoline derivatives to overcome existing resistance mechanisms. For instance, a series of quinoline-2-one derivatives have shown potent antibacterial activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govnih.gov One of the most effective compounds from this series, compound 6c , exhibited minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This compound also demonstrated significant antibiofilm activity against an MRSA strain. nih.gov The antibacterial potency of these derivatives is thought to stem from their ability to inhibit dihydrofolate reductase (DHFR) and disrupt bacterial DNA replication. nih.govnih.gov

Table 1: Antibacterial Activity of Quinoline-2-one Derivatives against Drug-Resistant Strains

| Compound | MRSA (MIC in μg/mL) | VRE (MIC in μg/mL) | MRSE (MIC in μg/mL) |

|---|---|---|---|

| 6c | 0.75 | 0.75 | 2.50 |

| 6l | - | - | - |

| 6o | - | - | - |

| Daptomycin (control) | - | - | - |

Data sourced from a study on quinoline-2-one derivatives. nih.gov

Anticancer and Anti-proliferative Effects

The quinoline scaffold is a cornerstone in the development of anticancer agents. nih.gov The versatility of the quinoline ring allows for modifications that can lead to compounds with potent and selective anticancer properties. nih.gov

Inhibition of Protein Kinases (e.g., CK2, CDK7)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development. nih.gov Certain quinoline carboxamide derivatives have been identified as potent inhibitors of protein kinases. nih.gov For example, the design of 2,6-disubstituted pyrazine (B50134) derivatives, structurally related to quinolines, has led to the discovery of inhibitors of Casein Kinase 2 (CK2). nih.gov CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival. nih.gov The development of specific CK2 inhibitors is a promising strategy for cancer therapy. nih.gov

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key mechanism through which many anticancer agents exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Derivatives of this compound have shown promise in this area.

For instance, a synthesized aryl ester of quinoline-2-carboxylic acid demonstrated potent cytotoxicity against the PC3 prostate cancer cell line, with an IC50 value of 26 µg/mL. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the S phase. nih.gov The pro-apoptotic activity was evidenced by an increase in the expression of the Bax protein and a decrease in the anti-apoptotic Bcl-2 protein, leading to the activation of caspases-7 and -9. nih.gov

Similarly, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides exhibited significant dose- and time-dependent cytotoxic effects against human bladder carcinoma cells (5637). nih.gov Two compounds in this series, QTCA-1 and QTCA-4, were shown to induce cell death, arrest the cell cycle in the G0/G1 phase, and trigger apoptosis. nih.gov Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have also been reported to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | Induction of apoptosis, S-phase cell cycle arrest | IC50 of 26 µg/mL; Increased Bax/Bcl-2 ratio nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1, QTCA-4) | 5637 (Bladder) | Induction of apoptosis, G0/G1 phase cell cycle arrest | Dose- and time-dependent cytotoxicity nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Various | Induction of apoptosis, DNA/RNA damage | Sulfonyl N-oxide derivatives showed higher cytotoxicity mdpi.com |

Anti-inflammatory and Analgesic Properties of Quinoline Carboxylic Acid Derivatives

Quinoline derivatives have been investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are crucial for these activities. researchgate.net For example, quinolines with a carboxylic acid moiety have been shown to exhibit cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net

A study on halogenated 4-anilinoquinoline-3-carboxylic acids and related esters reported that some of these compounds displayed good analgesic activity, in some cases exceeding that of the reference drug, indomethacin. nih.gov Another study found that certain quinoline derivatives, specifically quinoline-4-carboxylic and quinoline-3-carboxylic acids, exhibited impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, comparable to indomethacin. researchgate.netnih.gov

Antiviral Activities of Quinoline Scaffolds

The quinoline scaffold has been a source of compounds with a broad spectrum of antiviral activities. nih.gov Derivatives of quinoline have been found to be active against a range of viruses, including Dengue virus, Hepatitis C virus, West Nile virus, and Zika virus. nih.gov The planar structure of the quinoline ring allows it to intercalate into viral nucleic acids, disrupting viral replication processes. doi.org

Specifically, novel quinoline derivatives have been synthesized and shown to have antiviral activity against Dengue virus serotype 2 (DENV2) in the low micromolar range. nih.gov These compounds demonstrated a dose-dependent reduction in the production of the viral envelope glycoprotein. nih.gov Another study reported that a series of 2,3-disubstituted quinazolin-4(3H)-ones, which are structurally related to quinolines, exhibited antiviral activity against Herpes simplex and vaccinia viruses. nih.gov

Receptor Antagonism/Agonism and Neuromodulatory Potentials (e.g., NMDA receptor, GPR35)

Quinoline derivatives have also been explored for their ability to interact with various receptors in the central nervous system, showing potential as neuromodulatory agents.

One area of interest is their interaction with the N-methyl-D-aspartate (NMDA) receptor. Kynurenic acid, a metabolite of tryptophan that contains a quinoline-4-carboxylic acid core, is a known antagonist of the NMDA receptor. medchemexpress.com This has implications for conditions associated with excitotoxicity.

More recently, the orphan G protein-coupled receptor GPR35 has emerged as a target for quinoline-based compounds. GPR35 is expressed in the gastrointestinal tract and has been linked to inflammation and pain. medchemexpress.com 5,6-Dihydroxyindole-2-carboxylic acid (DHICA), an intermediate in melanin (B1238610) synthesis, was identified as a moderate agonist of GPR35. medchemexpress.comnih.gov Subsequent research has led to the development of more potent and selective GPR35 agonists based on the chromen-4-one-2-carboxylic acid scaffold, which shares structural similarities with the quinoline carboxylic acid framework. nih.gov These agonists are being investigated as potential therapeutics for inflammatory disorders. nih.govfrontiersin.org

Computational Approaches in Biological Activity Prediction

Computational methods have become indispensable tools in modern drug discovery and development. For derivatives of this compound, these approaches provide critical insights into their potential biological activities, guiding the synthesis and selection of the most promising candidates. By simulating molecular interactions and developing predictive models, researchers can efficiently screen compounds and understand their mechanisms of action at a molecular level.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of 6-chloroquinoline-4-carboxylic acid, docking studies have been crucial in elucidating their interactions with specific biological targets.

One area of investigation has been their potential as antimalarial agents. In a study targeting the Plasmodium lactate dehydrogenase (LDH) protein, a key enzyme for the malaria parasite, several 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives were synthesized and evaluated in silico. researchgate.netresearchgate.net The docking results revealed that these compounds could fit within the active site of the Plasmodium LDH receptor. researchgate.net Notably, the derivative 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3d) exhibited a strong binding affinity, with a calculated binding energy of -9.05 kcal/mol. researchgate.net This favorable interaction was stabilized by five hydrogen bonds with key amino acid residues in the active site, including GLY29, GLY32, ILE31, and THR97. researchgate.net These findings suggest that the 6-chloroquinoline (B1265530) scaffold is a promising base for developing novel inhibitors of Plasmodium LDH. researchgate.netresearchgate.net

In another therapeutic area, derivatives of the related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide scaffold were investigated as potential anticancer agents by targeting the PI3Kα enzyme. mdpi.com Molecular docking simulations showed that the chloro motif on the quinoline ring plays a substantial role in the molecule's accommodation within the binding cleft of the enzyme. mdpi.com The interactions were further mediated by hydrogen bonds, and the positioning of substituents on the carboxamide side chain was found to be critical for activity. mdpi.com For instance, a carboxylic group on the ortho-position was suggested to form an intramolecular hydrogen bond, creating a conformer that orients more effectively within the binding domain. mdpi.com

Table 1: Molecular Docking of 6-Chloroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (numerical representations of chemical properties) and experimentally determined activity. The main utility of QSAR models is their capacity to predict the activity of new, unsynthesized compounds. acs.org

While specific QSAR models focused exclusively on this compound are not extensively detailed in the provided literature, the methodology is widely applied to the broader quinoline class of compounds. nih.govresearchgate.net For example, QSAR studies on quinoline derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer, have been developed. nih.gov These models use various 2D and 3D molecular descriptors to predict inhibitory activity. nih.gov

The development of a predictive QSAR model involves several critical steps:

Descriptor Generation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in a training set. nih.gov

Model Building: Statistical methods, from multiple linear regression (MLR) to more advanced machine learning algorithms like gradient boosting, are used to create a mathematical relationship between the descriptors and the biological activity. nih.gov

Validation: The model's predictive power is rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (Q²). nih.gov External validation, which involves predicting the activity of an external set of compounds not used in model development, is considered the most stringent test of a model's utility. acs.orgnih.gov Parameters such as the predictive squared correlation coefficient (R²pred) are used for this purpose. nih.gov

For quinoline carboxylic acids, structure-activity relationship studies have identified key structural regions where modifications significantly impact biological activity. nih.gov These include the C2 position, where bulky hydrophobic groups are often favored; the C4 position, which typically requires a carboxylic acid for activity; and the benzo portion of the quinoline ring, where substitutions can fine-tune potency. nih.gov A robust QSAR model would quantify these relationships, enabling the prediction of activity for novel this compound derivatives based on their specific substitution patterns.

Table 2: Common Validation Parameters for QSAR Models

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a powerful computational lens to observe the physical movements of atoms and molecules over time. nih.gov Following molecular docking, which provides a static snapshot of a potential binding pose, MD simulations are employed to assess the dynamic stability of the ligand-receptor complex in a simulated physiological environment. nih.gov This technique is crucial for confirming whether the interactions predicted by docking are maintained over a period of nanoseconds or longer. researchgate.net

The process involves placing the docked ligand-protein complex into a simulation box, typically filled with water molecules and ions to mimic the cellular environment. nih.gov The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over short time steps. nih.gov

Key insights gained from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. A stable complex will show minimal and contained fluctuations in RMSD over the simulation time. nih.gov

Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the protein receptor, or how the ligand itself might adapt its shape within the binding pocket. nih.gov These dynamic changes can be critical for biological function and are not captured by static docking methods.

Interaction Persistence: The persistence of key interactions, such as the hydrogen bonds identified during docking, can be tracked throughout the simulation. This helps to confirm which interactions are most critical for stable binding. nih.gov

For a derivative of this compound, an MD simulation would start with its docked pose in a target receptor. The simulation would then track the complex's trajectory, providing data on the stability of the binding, the flexibility of different parts of the protein, and the dynamic nature of the intermolecular interactions, offering a more complete and realistic picture of the binding event. nih.govresearchgate.net

Table of Mentioned Compounds

Advanced Applications and Future Directions in 6 Chloroquinoline 2 Carboxylic Acid Research

Role in Catalysis and Coordination Chemistry

The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxyl group in 6-chloroquinoline-2-carboxylic acid make it a potential bidentate or tridentate ligand for coordinating with metal ions. The resulting metal complexes can possess unique structural, electronic, and catalytic properties.

Quinoline derivatives, including those with carboxylic acid groups, are well-known to act as ligands, forming stable complexes with a variety of transition metals. chem-soc.siscirp.org The coordination typically involves the quinoline nitrogen and the carboxylate oxygen, creating chelate rings that enhance complex stability. nih.gov The formation of such complexes can lead to distinct geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. scirp.org

However, detailed structural elucidation and crystallographic studies specifically for metal complexes formed with this compound as the ligand are not widely reported in the available scientific literature. While the principles of coordination chemistry strongly suggest its capability to act as an effective ligand, dedicated synthesis and characterization of its metal complexes remain a key area for future investigation.